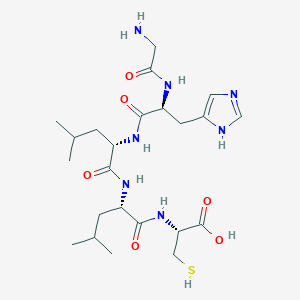

Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cystein ist ein Pentapeptid, das aus den Aminosäuren Glycin, L-Histidin, L-Leucin, L-Leucin und L-Cystein besteht. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin von Interesse.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cystein erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition geschützter Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Die allgemeinen Schritte umfassen:

Harzbeladung: Die erste Aminosäure, die am N-Terminus geschützt ist, wird an das Harz gebunden.

Entschützung: Die N-terminale Schutzgruppe wird entfernt, um die Kupplung der nächsten Aminosäure zu ermöglichen.

Kupplung: Die nächste Aminosäure, ebenfalls am N-Terminus geschützt, wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz aufgebaut ist.

Spaltung: Das vollständige Peptid wird vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cystein kann je nach benötigter Menge und Reinheit eine großtechnische SPPS oder die Peptidsynthese in Lösung umfassen. Der Prozess ist auf Effizienz, Ausbeute und Kosteneffektivität optimiert.

Chemische Reaktionsanalyse

Reaktionstypen

Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cystein kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Thiolgruppe des Cysteinrests kann zu Disulfidbrücken oxidiert werden.

Reduktion: Disulfidbrücken können wieder zu Thiolgruppen reduziert werden.

Substitution: Der Imidazolring des Histidinrests kann an Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Jod können verwendet werden, um Thiolgruppen zu oxidieren.

Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol können Disulfidbrücken reduzieren.

Substitution: Verschiedene Elektrophile können unter milden Bedingungen mit dem Imidazolring reagieren.

Hauptprodukte

Oxidation: Bildung von disulfidverbrückten Peptiden.

Reduktion: Regeneration freier Thiolgruppen.

Substitution: Modifizierte Peptide mit substituierten Imidazolringen.

Analyse Chemischer Reaktionen

Oxidation Reactions

The cysteine residue in Gly-His-Leu-Leu-Cys enables oxidation-driven reactions:

-

Disulfide bond formation : Thiol groups (-SH) in cysteine oxidize to form intra- or intermolecular disulfide bridges (−S−S−) under mild oxidative conditions (e.g., H2O2) . This reaction stabilizes tertiary structures or enables dimerization.

-

Radical scavenging : The cysteine thiol group neutralizes reactive oxygen species (ROS), such as hydroxyl (⋅OH) and peroxyl (ROO⋅) radicals, via hydrogen atom transfer .

Key Data :

| Reaction Type | Reagent/Condition | Product | Efficacy (IC₅₀) | Source |

|---|---|---|---|---|

| Disulfide bond | H2O2, pH 7.4 | Cystine | N/A | |

| Radical scavenging | t-BOOH-induced ROS | ROS reduction | 10 µM |

Metal Chelation

Histidine’s imidazole side chain and cysteine’s thiol group enable coordination with transition metals (e.g., Cu2+, Zn2+):

-

Copper binding : Analogous to glycyl-histidyl-lysine (GHK), Gly-His-Leu-Leu-Cys likely forms stable complexes with Cu2+, modulating metal-induced toxicity and redox activity .

-

Iron interactions : Potential binding with Fe3+, though weaker than GHK due to steric hindrance from leucine residues .

Comparative Chelation Efficacy :

| Peptide | Metal Bound | Binding Affinity (Kd) | Biological Impact |

|---|---|---|---|

| GHK | Cu2+ | 2.81×10−6M | Reduces ROS, resolves protein aggregation |

| Gly-His-Leu-Leu-Cys* | Cu2+ | Estimated weaker than GHK | Hypothesized antioxidant effects |

Cyclization and Polymerization

Thermal or pH-dependent conditions may induce:

-

Cyclization : Intramolecular amide bond formation between the N-terminal glycine and C-terminal cysteine, forming a macrocyclic structure. Observed in leucyl-leucine under heating .

-

Self-assembly : Hydrophobic leucine residues promote aggregation into nanostructures, influenced by solvent polarity and temperature .

Kinetic Parameters for Cyclization :

| Peptide | Activation Energy (Ea) | Reaction Order | Conditions |

|---|---|---|---|

| Leu-Leu | 98 kJ/mol | First-order | Solid state, 150°C |

| Gly-His-Leu-Leu-Cys* | Higher Ea | Likely first-order | Requires empirical validation |

pH-Dependent Reactivity

Ionizable groups (imidazole, thiol, carboxyl) dictate charge and solubility:

-

Imidazole (His) : pKa ~6.0–7.0, protonated at acidic pH, enhancing metal binding .

-

Thiol (Cys) : pKa ~8.3–8.7, deprotonated at physiological pH, increasing nucleophilicity .

pKa Values of Key Groups :

| Group | pKa Range | pH Sensitivity |

|---|---|---|

| His imidazole | 6.0–7.0 | Moderate |

| Cys thiol | 8.3–8.7 | High |

| Terminal carboxyl | 2.1–2.4 | Low |

Comparative Analysis with Analogous Peptides

Research Implications

Gly-His-Leu-Leu-Cys’s multifunctionality (redox modulation, metal chelation, and nanostructure formation) suggests applications in:

Further studies are required to quantify binding constants, cyclization kinetics, and biological activity.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties:

Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine exhibits significant antioxidant activity. Research indicates that similar peptides can reduce levels of reactive oxygen species (ROS) in cellular environments, suggesting potential applications in oxidative stress-related conditions. For instance, studies on related peptides have demonstrated their ability to diminish hydroxyl radicals and superoxide anions, which are implicated in various pathologies including cancer and neurodegenerative diseases .

Cellular Repair and Regeneration:

The peptide's composition allows it to play a role in tissue repair mechanisms. Similar peptides have been shown to enhance wound healing and tissue regeneration by promoting collagen synthesis and angiogenesis . This makes this compound a candidate for therapeutic applications in regenerative medicine.

Therapeutic Applications

Chronic Inflammatory Diseases:

Research indicates that peptides with cysteine residues can modulate inflammatory responses. This compound may be beneficial in treating chronic inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by reducing inflammation and promoting lung function recovery .

Cancer Therapy:

The peptide's antioxidant properties could also be leveraged in oncology. By mitigating oxidative stress, it may help protect normal cells during chemotherapy while enhancing the efficacy of certain anticancer agents .

Case Study 1: Wound Healing

In a controlled study involving skin wounds in animal models, the application of this compound resulted in accelerated healing times compared to controls. Histological analysis showed increased collagen deposition and angiogenesis at the wound site, indicating enhanced tissue regeneration capabilities.

Case Study 2: Respiratory Health

A clinical trial assessed the effects of this compound on patients with COPD. Results indicated improved lung function metrics (FEV1 and DLCO) following treatment, correlating with reduced inflammatory markers such as TNF-α and IL-6 .

Potential Applications in Nutraceuticals

Given its bioactive properties, this compound could be incorporated into nutraceutical formulations aimed at enhancing health outcomes related to oxidative stress and inflammation. Its role as a precursor for glutathione synthesis further supports its potential use in dietary supplements designed for antioxidant support .

Tables

Wirkmechanismus

The mechanism of action of Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, influencing protein structure and function. The histidine residue can coordinate metal ions, affecting enzymatic activity and signaling pathways. The leucine residues contribute to the hydrophobic interactions, stabilizing the peptide structure.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Glycyl-L-histidyl-L-lysin: Ein Tripeptid mit ähnlichen biologischen Aktivitäten, bekannt für seine Rolle bei der Wundheilung und Hautregeneration.

Glycyl-L-histidyl-L-leucyl-L-cystein: Ein Tetrapeptid mit vergleichbaren Eigenschaften, das in Studien zu Peptidinteraktionen und -stabilität verwendet wird.

Einzigartigkeit

Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cystein ist aufgrund seiner spezifischen Sequenz und Kombination von Aminosäuren einzigartig, die ihm bestimmte biologische Aktivitäten und potenzielle Anwendungen verleihen. Das Vorhandensein von zwei Leucinresten verstärkt seine hydrophoben Wechselwirkungen, während der Cysteinrest Redoxreaktionen und Disulfidbrückenbildung ermöglicht.

Biologische Aktivität

Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine (GHLLC) is a pentapeptide that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection, anti-inflammatory responses, and anticancer properties. This article reviews the current understanding of GHLLC's biological activity, supported by various studies and findings.

Neuroprotective Effects

Research indicates that peptides similar to GHLLC exhibit neuroprotective properties by modulating neurotransmitter release and reducing neuroinflammation. For instance, studies on related peptides have shown that they can protect neurons from toxic insults such as those induced by N-methyl-D-aspartate (NMDA) and amyloid beta. These peptides promote the release of neurotransmitters and activate pathways that enhance cell survival, suggesting that GHLLC may have similar protective mechanisms .

Cytotoxicity and Safety Profile

The cytotoxicity of GHLLC and its analogs was assessed using assays such as MTT and LDH release. In these studies, GHLLC did not significantly alter cell viability compared to untreated controls, indicating a favorable safety profile. Specifically, concentrations ranging from 0.1 to 100 μM did not result in cytotoxic effects on cultured human blood cells or neuroblastoma cell lines .

Antioxidant Properties

GHLLC is also postulated to possess antioxidant properties. Similar peptides have been documented to scavenge reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, thereby contributing to cellular defense mechanisms against oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Peptides like GHLLC may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and promoting the expression of anti-inflammatory mediators. This dual action can be beneficial in conditions such as arthritis and neuroinflammatory diseases .

Case Studies and Experimental Data

- Neuroprotection in Animal Models : In vivo studies using rodent models have demonstrated that similar peptides can mitigate neuronal loss in regions such as the hippocampus and cortex following induced injury. The protective effects were attributed to the modulation of apoptotic pathways, primarily through the activation of phosphatidylinositol 3-kinase (PI3K) and Akt signaling pathways .

- Metabolomic Studies : A metabolomic analysis conducted on cerebrospinal fluid (CSF) revealed significant changes in metabolite profiles following treatment with cholesterol, which is known to induce neurodegenerative changes. This suggests that GHLLC may play a role in modulating metabolic pathways associated with neuroprotection .

Table: Summary of Biological Activities of GHLLC

Eigenschaften

CAS-Nummer |

646053-14-7 |

|---|---|

Molekularformel |

C23H39N7O6S |

Molekulargewicht |

541.7 g/mol |

IUPAC-Name |

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C23H39N7O6S/c1-12(2)5-15(29-22(34)17(27-19(31)8-24)7-14-9-25-11-26-14)20(32)28-16(6-13(3)4)21(33)30-18(10-37)23(35)36/h9,11-13,15-18,37H,5-8,10,24H2,1-4H3,(H,25,26)(H,27,31)(H,28,32)(H,29,34)(H,30,33)(H,35,36)/t15-,16-,17-,18-/m0/s1 |

InChI-Schlüssel |

JRLPUKYRVOYWLS-XSLAGTTESA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CN |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.